2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylbutyl)acetamide
Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylbutyl)acetamide is an organic compound characterized by the presence of a dichlorobenzyl group attached to a sulfanyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves the following steps:
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Formation of the Dichlorobenzyl Sulfanyl Intermediate
Reagents: 2,6-dichlorobenzyl chloride and sodium sulfide.
Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Reaction: [ \text{2,6-dichlorobenzyl chloride} + \text{sodium sulfide} \rightarrow \text{2,6-dichlorobenzyl sulfide} ]
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Acetamide Formation
Reagents: 2,6-dichlorobenzyl sulfide and 3-methylbutylamine.
Conditions: The reaction is performed in the presence of an acylating agent such as acetic anhydride.
Reaction: [ \text{2,6-dichlorobenzyl sulfide} + \text{3-methylbutylamine} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent at controlled temperatures.
Products: Oxidized derivatives of the sulfanyl group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduced forms of the acetamide moiety.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Performed in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Products: Substituted derivatives at the benzyl or acetamide positions.
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylbutyl)acetamide has several scientific research applications:
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Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving the reactivity of sulfanyl and acetamide groups.
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Biology
- Investigated for its potential antimicrobial properties due to the presence of dichlorobenzyl and sulfanyl groups.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential use as a therapeutic agent, particularly in the treatment of infections.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Utilized in the development of specialty chemicals and materials.
- Applied in the formulation of products requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group may facilitate binding to hydrophobic pockets, while the sulfanyl group can form covalent bonds with nucleophilic residues. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
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2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole hydrochloride
- Similar structure but with an imidazole ring instead of an acetamide moiety.
- Used in different applications due to the presence of the imidazole ring.
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2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-pyridinylmethyl)acetamide
- Contains a pyridinylmethyl group instead of a 3-methylbutyl group.
- Exhibits different chemical and biological properties due to the pyridine ring.
Uniqueness
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorobenzyl and sulfanyl groups enhances its potential as an antimicrobial agent, while the acetamide moiety provides additional sites for chemical modification.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(3-methylbutyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NOS/c1-10(2)6-7-17-14(18)9-19-8-11-12(15)4-3-5-13(11)16/h3-5,10H,6-9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEDZOCECZGOPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSCC1=C(C=CC=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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